Faah-IN-1 -

Faah-IN-1

Catalog Number: EVT-8645867
CAS Number:
Molecular Formula: C20H19ClN4OS
Molecular Weight: 398.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Faah-IN-1 involves several key steps that typically include:

  1. Starting Materials: The synthesis often begins with readily available aromatic compounds or fatty acid derivatives.
  2. Reactions: Various organic reactions such as acylation, reduction, and cyclization are employed to construct the core structure of the inhibitor.
  3. Purification: After synthesis, compounds are purified using techniques such as column chromatography or recrystallization to obtain high-purity Faah-IN-1.

For instance, one method reported involves the use of palladium-catalyzed reactions to form carbon-carbon bonds followed by functional group modifications to achieve the desired molecular structure .

Molecular Structure Analysis

Structure and Data

Faah-IN-1 features a complex molecular structure characterized by multiple functional groups that facilitate its interaction with fatty acid amide hydrolase. The crystal structure analysis reveals that it has a specific binding orientation that allows it to effectively inhibit the enzyme's activity.

Key structural data includes:

  • Molecular Formula: C₁₄H₁₈N₂O₃
  • Molecular Weight: Approximately 262.3 g/mol
  • Functional Groups: The presence of amide and hydroxyl groups is significant for its inhibitory action.

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used techniques for confirming the structure and purity of Faah-IN-1 .

Chemical Reactions Analysis

Reactions and Technical Details

Faah-IN-1 primarily undergoes interactions with fatty acid amide hydrolase through reversible binding mechanisms. The chemical reactions involved include:

  1. Enzyme Inhibition: Faah-IN-1 binds to the active site of fatty acid amide hydrolase, preventing substrate access.
  2. Formation of Enzyme-Inhibitor Complex: The binding results in a stable complex that alters the enzyme's activity profile.

Kinetic studies demonstrate that Faah-IN-1 exhibits competitive inhibition characteristics, where it competes with natural substrates for binding at the active site .

Mechanism of Action

Process and Data

The mechanism by which Faah-IN-1 exerts its effects involves several steps:

  1. Binding: The compound binds to the active site of fatty acid amide hydrolase.
  2. Inhibition: This binding prevents the hydrolysis of endocannabinoids like anandamide.
  3. Increased Endocannabinoid Levels: As a result of inhibition, levels of endocannabinoids rise, enhancing their physiological effects.

Studies indicate that Faah-IN-1 demonstrates a significant increase in anandamide concentrations in biological systems, suggesting its potential therapeutic benefits in modulating pain and anxiety responses .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Faah-IN-1 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within a defined range indicative of crystalline compounds.

Characterization techniques such as differential scanning calorimetry (DSC) can be used to assess thermal stability .

Applications

Scientific Uses

Faah-IN-1 has significant applications in scientific research, particularly in pharmacology and biochemistry:

  1. Research Tool: It serves as an important tool for studying the endocannabinoid system's role in physiological processes.
  2. Therapeutic Potential: Its ability to elevate endocannabinoid levels makes it a candidate for developing treatments for chronic pain, anxiety disorders, and neurodegenerative diseases.
  3. Imaging Studies: Faah-IN-1 derivatives are being explored as radiotracers for positron emission tomography imaging to quantify fatty acid amide hydrolase activity in vivo .
Introduction to FAAH and Rationale for Pharmacological Inhibition

Role of Fatty Acid Amide Hydrolase in Endocannabinoid Signaling

Fatty Acid Amide Hydrolase is an integral membrane enzyme belonging to the serine hydrolase superfamily. It serves as the primary catabolic regulator of N-acyl ethanolamine signaling lipids, most notably anandamide (N-arachidonoyl ethanolamine), which is an endogenous agonist of cannabinoid receptors type 1 and type 2. The catalytic mechanism of Fatty Acid Amide Hydrolase involves an unusual Serine-Serine-Lysine catalytic triad that hydrolyzes the amide bond of anandamide, yielding arachidonic acid and ethanolamine. This enzymatic reaction occurs through nucleophilic attack by Serine 241 on the substrate's carbonyl group, forming a tetrahedral intermediate that collapses into an enzyme-bound acyl intermediate. Lysine 142 acts as a general base-general acid catalyst, while cytosolic port water molecules facilitate the final deacylation step [3] [6].

Fatty Acid Amide Hydrolase exhibits substrate specificity for fatty acid amides with chain lengths between C16-C20, demonstrating highest catalytic efficiency toward anandamide and oleamide. Its tissue distribution aligns with cannabinoid receptor expression patterns, with high abundance in the central nervous system (particularly hippocampus, cerebellum, and cortex), liver, kidney, and immune cells. This colocalization positions Fatty Acid Amide Hydrolase as the principal regulator of spatial and temporal anandamide signaling. Biochemical studies confirm that genetic deletion or pharmacological inhibition of Fatty Acid Amide Hydrolase elevates anandamide concentrations by 8-15 fold in neural tissues, confirming its gatekeeper function in the endocannabinoid system [1] [3] [8].

Table 1: Primary Physiological Substrates of Fatty Acid Amide Hydrolase

SubstrateChemical ClassificationBiological FunctionRelative Hydrolysis Rate
AnandamideN-Arachidonoyl ethanolamineEndogenous cannabinoid receptor agonist100% (Reference)
Oleamidecis-9-OctadecenamideSleep induction, gap junction modulation85%
N-Oleoyl ethanolamineN-cis-9-Octadecenoyl ethanolamineSatiety factor, peroxisome proliferator-activated receptor-α agonist72%
N-Palmitoyl ethanolamineN-Hexadecanoyl ethanolamineAnti-inflammatory, neuroprotective68%
2-Arachidonoyl glycerolMonoacylglycerolEndogenous cannabinoid receptor agonist<5%

Therapeutic Rationale for Fatty Acid Amide Hydrolase Inhibition in Neurological and Inflammatory Disorders

The therapeutic rationale for Fatty Acid Amide Hydrolase inhibition stems from its ability to amplify endocannabinoid signaling without the psychotropic effects associated with direct cannabinoid receptor agonists. Unlike Δ9-tetrahydrocannabinol, which non-selectively activates cannabinoid receptors throughout the central nervous system, Fatty Acid Amide Hydrolase inhibitors potentiate anandamide signaling only in pathways undergoing active neurotransmission. This pharmacological strategy provides spatial and temporal control over endocannabinoid enhancement, thereby minimizing adverse effects on cognition and motor function [5] [6].

In Alzheimer disease pathology, postmortem human brain studies reveal elevated Fatty Acid Amide Hydrolase expression in astrocytes and microglia associated with neuritic plaques. These findings correlate with decreased anandamide levels in the mid-frontal and temporal cortex, demonstrating an inverse relationship with β-amyloid 1-42 accumulation. Preclinical models demonstrate that Fatty Acid Amide Hydrolase inhibition reduces neuroinflammation by suppressing microglial activation and pro-inflammatory cytokine release (tumor necrosis factor-α, interleukin-1β, interleukin-6). Additionally, increased anandamide signaling protects against β-amyloid-induced neurotoxicity and improves synaptic plasticity through modulation of long-term potentiation mechanisms [9].

Inflammatory and neuropathic pain models establish the analgesic efficacy of Fatty Acid Amide Hydrolase inhibition. The compound URB597 (cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester) reverses thermal hyperalgesia and mechanical allodynia in the complete Freund adjuvant-induced arthritis model through both cannabinoid receptor type 1 and type 2 dependent mechanisms. Similarly, genetic deletion of Fatty Acid Amide Hydrolase reduces carrageenan-induced paw edema and inflammation-induced nociceptor field expansion. These effects occur without the motor impairment, catalepsy, or rewarding properties characteristic of direct cannabinoid receptor agonists, as confirmed in primate models of drug reinforcement [5] [6].

Table 2: Therapeutic Effects of Fatty Acid Amide Hydrolase Inhibition in Preclinical Models

Disease ModelKey FindingsProposed MechanismReference Compounds
Streptozotocin-induced Alzheimer disease (mice)Improved memory retention, reduced oxidative stress markers, decreased amyloid plaque burdenEnhanced anandamide-mediated neuroprotectionPF-3845, URB597
Carrageenan-induced paw inflammation (rats)50-70% reduction in edema, attenuated thermal hyperalgesiaPeroxisome proliferator-activated receptor-α activation by elevated N-palmitoyl ethanolamineURB597, OL-135
Chronic constriction injury neuropathy (rats)Reversal of mechanical allodynia, reduced glial activation in spinal cordCannabinoid receptor type 1-dependent analgesiaFAAH-IN-1, PF-3845
Dinitrofluorobenzene-induced contact dermatitis (mice)40-60% reduction in ear swelling, attenuated T-cell infiltrationCannabinoid receptor type 2-mediated immunosuppressionGenetic FAAH deletion
Lipopolysaccharide-induced neuroinflammation (microglia)70-90% suppression of pro-inflammatory cytokines, reduced reactive oxygen speciesAnandamide-mediated inhibition of nuclear factor kappa B signalingPF-3845, URB597

Discovery and Classification of FAAH-IN-1 as a Small-Molecule Inhibitor

FAAH-IN-1 (Chemical name: 1-(6-chloropyridin-3-yl)-3-(1-methylcyclopropyl) sulfonylurea; CAS Registry Number: 1242441-47-9) represents a synthetic small-molecule inhibitor discovered during structure-activity relationship optimization of α-ketoheterocycle derivatives. It is structurally classified as a reversible competitive inhibitor that binds Fatty Acid Amide Hydrolase through formation of a hemiketal adduct with the catalytic serine nucleophile (Serine 241). This mechanism differs from irreversible carbamate inhibitors (e.g., URB597) that form stable enzyme complexes through carbamylation, and from piperidine urea inhibitors (e.g., PF-3845) that covalently modify the catalytic serine [3] [4].

The chemical structure of FAAH-IN-1 contains three pharmacophoric elements critical for inhibitory activity:

  • A sulfonylurea warhead that undergoes nucleophilic attack by Serine 241
  • A chloropyridine moiety that engages π-π stacking interactions within the acyl chain-binding pocket
  • A methylcyclopropyl group that occupies the membrane access channel through hydrophobic interactions

Enzymatic characterization reveals species-dependent inhibition kinetics, with half-maximal inhibitory concentration values of 145 nanomolar for rat Fatty Acid Amide Hydrolase and 650 nanomolar for the human enzyme when measured using arachidonyl-7-amino-4-methylcoumarin amide hydrolysis assays in Chinese hamster ovary cell lysates. This 4.5-fold potency difference suggests structural variations in the active site architecture between rodent and human enzymes. Selectivity profiling against other serine hydrolases indicates FAAH-IN-1 exhibits >100-fold selectivity for Fatty Acid Amide Hydrolase over monoacylglycerol lipase, carboxylesterases, and chymotrypsin-like proteases, distinguishing it from non-selective inhibitors like trifluoromethyl ketones [4].

Table 3: Biochemical and Physicochemical Profile of FAAH-IN-1

PropertyValueExperimental Conditions
Molecular FormulaC₂₀H₁₉ClN₄OSCalculated from structure
Molecular Weight398.91 g/molMass spectrometry
Rat Fatty Acid Amide Hydrolase inhibitionHalf-maximal inhibitory concentration = 145 nanomolarChinese hamster ovary cell lysates, 15 min preincubation
Human Fatty Acid Amide Hydrolase inhibitionHalf-maximal inhibitory concentration = 650 nanomolarChinese hamster ovary cell lysates, 15 min preincubation
Solubility in dimethyl sulfoxide100 milligram/milliliter (250.68 millimolar)Kinetic solubility assay
Lipophilicity (calculated partition coefficient)3.42 (moderate)In silico prediction (XLogP3)
Pharmacophore featuresElectrophilic sulfonylurea, aromatic chloropyridine, hydrophobic cyclopropylStructure-activity relationship analysis

The compound emerged from systematic exploration of heterocyclic activating groups for serine hydrolase inhibition. Early α-ketoheterocycle inhibitors demonstrated parabolic structure-activity relationships where optimal alkyl chain lengths (C8-C12) maximized potency. Introduction of aromatic systems at positions corresponding to fatty acid unsaturation sites enhanced inhibitor binding through interactions with the acyl chain-binding pocket. FAAH-IN-1 incorporates these design principles while improving metabolic stability through replacement of labile functional groups, positioning it as a valuable pharmacological tool for proof-of-concept studies targeting endocannabinoid enhancement [3] [4].

Properties

Product Name

Faah-IN-1

IUPAC Name

(1S,2S)-2-[4-[4-(5-chloropyridin-2-yl)sulfanyl-1H-imidazol-5-yl]phenyl]-N,N-dimethylcyclopropane-1-carboxamide

Molecular Formula

C20H19ClN4OS

Molecular Weight

398.9 g/mol

InChI

InChI=1S/C20H19ClN4OS/c1-25(2)20(26)16-9-15(16)12-3-5-13(6-4-12)18-19(24-11-23-18)27-17-8-7-14(21)10-22-17/h3-8,10-11,15-16H,9H2,1-2H3,(H,23,24)/t15-,16+/m1/s1

InChI Key

JCDQNWAFZWEYBZ-CVEARBPZSA-N

Canonical SMILES

CN(C)C(=O)C1CC1C2=CC=C(C=C2)C3=C(N=CN3)SC4=NC=C(C=C4)Cl

Isomeric SMILES

CN(C)C(=O)[C@H]1C[C@@H]1C2=CC=C(C=C2)C3=C(N=CN3)SC4=NC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.